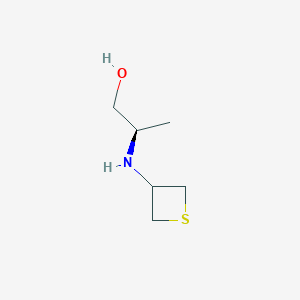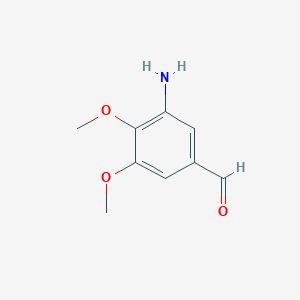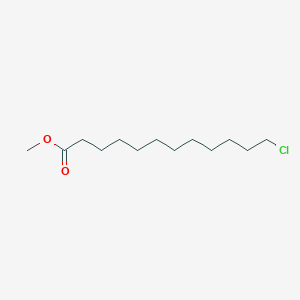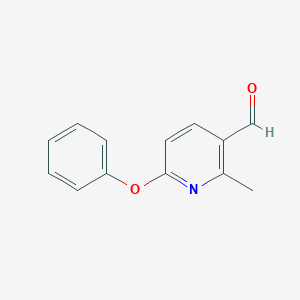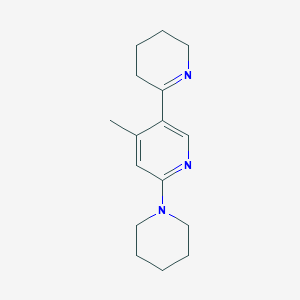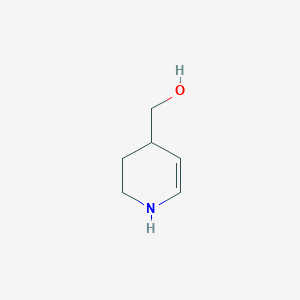
1,2,3,4-Tetrahydropyridin-4-ylmethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2,3,4-Tetrahydropyridin-4-ylmethanol is a heterocyclic organic compound that features a tetrahydropyridine ring with a hydroxymethyl group attached to the fourth carbon atom
Preparation Methods
Synthetic Routes and Reaction Conditions
1,2,3,4-Tetrahydropyridin-4-ylmethanol can be synthesized through several methods. One common approach involves the reduction of 4-pyridinecarboxaldehyde using sodium borohydride in the presence of a suitable solvent such as methanol. The reaction proceeds under mild conditions and yields the desired product with good efficiency.
Another method involves the cyclization of N-allyl-N-homoallylamines using a palladium-catalyzed cyclization-Heck reaction. This method allows for the efficient one-pot construction of functionalized 1,2,3,4-tetrahydropyridines .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The choice of method depends on factors such as cost, availability of reagents, and desired purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1,2,3,4-Tetrahydropyridin-4-ylmethanol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form 1,2,3,4-tetrahydropyridine.
Substitution: The hydroxymethyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution: Reagents such as alkyl halides and acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: 4-Pyridinecarboxaldehyde or 4-pyridinecarboxylic acid.
Reduction: 1,2,3,4-Tetrahydropyridine.
Substitution: Various substituted tetrahydropyridines depending on the reagent used.
Scientific Research Applications
1,2,3,4-Tetrahydropyridin-4-ylmethanol has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of various pharmacologically active compounds.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules.
Biological Studies: It is used in studies related to enzyme inhibition and receptor binding.
Industrial Applications: The compound is used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1,2,3,4-tetrahydropyridin-4-ylmethanol involves its interaction with specific molecular targets. The hydroxymethyl group can form hydrogen bonds with active sites of enzymes or receptors, leading to inhibition or activation of biological pathways. The tetrahydropyridine ring can also interact with hydrophobic pockets in proteins, enhancing binding affinity .
Comparison with Similar Compounds
Similar Compounds
1,2,3,6-Tetrahydropyridine: Similar structure but with different substitution patterns.
2,3,4,5-Tetrahydropyridine: Another isomer with distinct chemical properties.
1,4-Dihydropyridine: Known for its use in calcium channel blockers.
Uniqueness
1,2,3,4-Tetrahydropyridin-4-ylmethanol is unique due to the presence of the hydroxymethyl group, which imparts distinct reactivity and binding properties. This makes it a valuable intermediate in the synthesis of various biologically active compounds .
Properties
Molecular Formula |
C6H11NO |
|---|---|
Molecular Weight |
113.16 g/mol |
IUPAC Name |
1,2,3,4-tetrahydropyridin-4-ylmethanol |
InChI |
InChI=1S/C6H11NO/c8-5-6-1-3-7-4-2-6/h1,3,6-8H,2,4-5H2 |
InChI Key |
KPCXLNXUKSCTRF-UHFFFAOYSA-N |
Canonical SMILES |
C1CNC=CC1CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[6-Bromo-2-(4-fluorophenyl)imidazo[1,2-a]pyridin-3-yl]acrylic acid](/img/structure/B13003250.png)
![Ethyl 3-bromo-1H-pyrazolo[3,4-c]pyridine-5-carboxylate](/img/structure/B13003252.png)
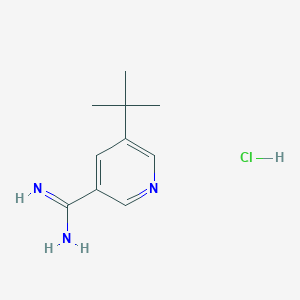

![3-Bromo-1,5,6,7-tetrahydropyrazolo[4,3-C]pyridin-4-one](/img/structure/B13003279.png)
![2-(4-Methoxypyrrolo[2,1-f][1,2,4]triazin-6-yl)propan-1-amine](/img/structure/B13003289.png)
